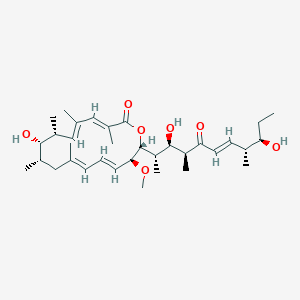
Oxohygrolidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxohygrolidin is a natural product found in Streptomyces hygroscopicus and Streptomyces with data available.
Applications De Recherche Scientifique
Antimicrobial Activity
Oxohygrolidin has demonstrated notable antimicrobial properties, particularly against eukaryotic cells. Research indicates that it inhibits the growth of yeast (Saccharomyces cerevisiae) without affecting prokaryotic organisms, making it a candidate for antifungal applications. The minimum inhibitory concentration (MIC) for this compound is reported at 64 µM against yeast, indicating its potency in targeting fungal pathogens .
Case Study: Target Identification
In a study utilizing chemical-genetic profiling, this compound was found to target the vacuolar ATPase (V-ATPase) and HSP90 in yeast and human cells. This specificity suggests potential therapeutic applications in treating fungal infections and possibly cancer, given the role of HSP90 in cellular stress responses and tumor growth .
Anticancer Potential
The compound's cytotoxic effects have been evaluated against various cancer cell lines. For instance, this compound was shown to significantly reduce cell viability in solid tumor-derived cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the inhibition of critical cellular processes linked to energy metabolism and protein folding, both essential for cancer cell survival .
Data Table: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HeLa (Cervical Cancer) | 1.5 | Significant reduction in viability |
| MCF-7 (Breast Cancer) | 2.0 | Induces apoptosis |
| A549 (Lung Cancer) | 3.5 | Cell cycle arrest observed |
Drug Development and Screening
This compound is being explored in drug discovery frameworks due to its unique structure and biological activity. It has been identified through activity-independent screening methods that enhance the discovery of secondary metabolites from microbial sources . This approach allows researchers to uncover compounds that may not be detected through traditional screening methods focused solely on known activities.
Case Study: Discovery Methodology
A novel method involving the chemical elicitor Cl-ARC was employed to elevate the expression of cryptic biosynthetic genes in Streptomyces species. This led to the identification of this compound among other compounds that exhibit selective activity against eukaryotic cells . The integration of cheminformatics and chemical genetic profiling further refined target identification, showcasing this compound's potential as a lead compound for new therapeutics.
Propriétés
Numéro CAS |
98813-11-7 |
|---|---|
Formule moléculaire |
C34H54O7 |
Poids moléculaire |
574.8 g/mol |
Nom IUPAC |
(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8R,9R)-3,9-dihydroxy-4,8-dimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-15-methoxy-3,5,7,9,11-pentamethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |
InChI |
InChI=1S/C34H54O7/c1-11-28(35)22(4)15-16-29(36)26(8)32(38)27(9)33-30(40-10)14-12-13-20(2)17-23(5)31(37)24(6)18-21(3)19-25(7)34(39)41-33/h12-16,18-19,22-24,26-28,30-33,35,37-38H,11,17H2,1-10H3/b14-12+,16-15+,20-13+,21-18+,25-19+/t22-,23+,24-,26-,27+,28-,30+,31+,32+,33-/m1/s1 |
Clé InChI |
HBTGJJXCZRLXJW-YMGFNHCLSA-N |
SMILES |
CCC(C(C)C=CC(=O)C(C)C(C(C)C1C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O1)C)C)C)O)C)C)OC)O)O |
SMILES isomérique |
CC[C@H]([C@H](C)/C=C/C(=O)[C@@H](C)[C@@H]([C@H](C)[C@@H]1[C@H](/C=C/C=C(/C[C@@H]([C@@H]([C@@H](/C=C(/C=C(/C(=O)O1)\C)\C)C)O)C)\C)OC)O)O |
SMILES canonique |
CCC(C(C)C=CC(=O)C(C)C(C(C)C1C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O1)C)C)C)O)C)C)OC)O)O |
Synonymes |
oxohygrolidin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















